molecular formula C11H16 B092466 Neopentylbenzene CAS No. 1007-26-7

Neopentylbenzene

Cat. No. B092466
CAS RN: 1007-26-7
M. Wt: 148.24 g/mol
InChI Key: CJGXJKVMUHXVHL-UHFFFAOYSA-N
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Description

Neopentylbenzene is a derivative of benzene where a neopentyl group, which is a highly branched alkyl group, is attached to the benzene ring. This structural modification imparts unique reactivity patterns that differ from those of benzene itself due to the steric hindrance and electronic effects introduced by the neopentyl group.

Synthesis Analysis

The synthesis of neopentylbenzene derivatives can involve various strategies, including the use of neopentyl arenesulfonates as intermediates. In one study, neopentyl arenesulfonates were successfully reacted with methyl and primary alkylmagnesium bromides in the presence of a nickel catalyst and dppeNiCl(2) to produce alkylarenes . This method demonstrates the potential of using alkyloxysulfonyl groups as alternatives to more traditional leaving groups like halides and triflates in the synthesis of neopentylbenzene derivatives.

Molecular Structure Analysis

The molecular structure of neopentylbenzene is characterized by the presence of the neopentyl group attached to the aromatic benzene ring. The steric bulk of the neopentyl group can influence the reactivity and orientation of substituents on the benzene ring during chemical reactions.

Chemical Reactions Analysis

Neopentylbenzene and its derivatives undergo various chemical reactions, including nitration. An unusual product was observed during the nitration of 2,3,4-trimethylneopentylbenzene, where the neopentyl group isomerized, resulting in a nitro-olefin as one of the main products . This outcome suggests the involvement of a carbonium ion species in the side-chain substitution of arenes, which is indicative of the heterolytic mechanism of reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of neopentylbenzene derivatives are influenced by the neopentyl group. The steric hindrance it introduces can affect the boiling point, solubility, and stability of the compound. The electronic effects of the neopentyl group can also impact the acidity of protons on the benzene ring and the reactivity towards electrophilic aromatic substitution reactions. However, specific physical and chemical property data for neopentylbenzene are not provided in the given papers .

Scientific Research Applications

  • Synthesis Process: Research on neopentylbenzene has explored its synthesis process using benzyl alcohol and benzyl chloride, aiming for a feasible commercial scale production with a yield of 30.1% (Dai Wen et al., 2012).

  • Thermodynamic Properties: The temperature dependence of heat capacity and thermodynamic properties of neopentylbenzene has been measured, providing valuable information for its use in various applications (N. N. Smirnova et al., 2012).

  • Restricted Rotation: Studies have been conducted on neopentylbenzene derivatives, observing restricted rotation in certain compounds and deriving thermodynamic and Arrhenius parameters for this phenomenon (A. Reuvers et al., 1971).

  • Internal Rotation Barriers: Investigation into neopentylbenzenes substituted on the benzyl group has estimated barriers to internal rotation, contributing to understanding the molecular dynamics of such compounds (S. Andersson & T. Drakenberg, 1983).

  • Aromatic Sulfonation: Research has been conducted on the sulfonation of neopentylbenzene, providing insights into the reactivity of this compound and its derivatives (C. Ris et al., 1973).

Safety And Hazards

Neopentylbenzene is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of contact with skin or eyes, it should be washed off immediately with soap and plenty of water . In case of ingestion or inhalation, medical attention should be sought .

properties

IUPAC Name

2,2-dimethylpropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGXJKVMUHXVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143460
Record name Benzene, (2,2-dimethylpropyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neopentylbenzene

CAS RN

1007-26-7
Record name Benzene, (2,2-dimethylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (2,2-dimethylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-(Dimethylpropyl)-benzene
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Record name (2,2-DIMETHYLPROPYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
360
Citations
NN Smirnova, IA Letyanina, YA Zakharova… - The Journal of Chemical …, 2012 - Elsevier
… Neopentylbenzene is an exceptional compound which p-neopentylbenzene sulfonic acid can be obtained with 95% yield from [5], [6]. P-neopentylbenzene sulfonic acid is used to …
Number of citations: 2 www.sciencedirect.com
DA Robaugh, BD Barton, SE Stein - The Journal of Physical …, 1981 - ACS Publications
… No studies of neopentylbenzene dissociation have previously been reported. … Products of neopentylbenzene pyrolysis also produced three major product peaks: m/e 91, 57, and 56. …
Number of citations: 26 pubs.acs.org
WM Schubert, DF Gurka - Journal of the American Chemical …, 1969 - ACS Publications
… ArHBr+ + Br~ is rate controlling in the molecular bromination of neopentylbenzene, ?-… To test this, we have studied the bromination of neopentylbenzene, /-butylbenzene, toluene, …
Number of citations: 28 pubs.acs.org
P MARTINSON - Acta Chem. Sound, 1972 - actachemscand.org
Some novel compounds, eg 2, 4-dibromo-5-t-butyl-1, 3-dineopentylbenzene and I, 2, 3, 5-tetraneopentylbenzene, have been prepared and studied by NMR spectroscopy with respect …
Number of citations: 2 actachemscand.org
MS Newman, N Gill - The Journal of Organic Chemistry, 1966 - ACS Publications
… is illustrated by the synthesis of neopentylbenzene (I). Although this method of synthesis is not recommended over some known4 methods for neopentylbenzene itself, it may be of value …
Number of citations: 5 pubs.acs.org
AJM Reuvers, A Sinnema, TJ Nieuwstad… - Tetrahedron, 1971 - Elsevier
A series of neopentylbenzene derivatives with substituents in 2- and 6-positions has been synthesized. A number of compounds were investigated by dynamic NMR spectroscopy. …
Number of citations: 28 www.sciencedirect.com
H Pines, L Schmerling, VN Ipatieff - Journal of the American …, 1940 - ACS Publications
The present paper deals with the alkylation of benzene with neopentyl alcohol using sulfuric acid and aluminum chloride as catalysts and with neopentyl chloride using the latter catalyst…
Number of citations: 26 pubs.acs.org
DF Gurka, WM Schubert - The Journal of Organic Chemistry, 1966 - ACS Publications
… It was necessary first to characterize and identify the substitution products of neopentylbenzene, … obtained in the substitution reactions of neopentylbenzene was made by vpc. The areas …
Number of citations: 5 pubs.acs.org
C Ris, ZRH Schaasberg-Nienhuis, H Cerfontain - Tetrahedron, 1973 - Elsevier
The partial rate factors for the sulfonation of neopentylbenzene in 89·9% H 2 SO 4 at 25·0 were determined to be f p = 82 ± 12, f m = 5·7 ± 1·4 and f o = 1·2 ± 0·6. The low f o /f p ratio is …
Number of citations: 3 www.sciencedirect.com
M Hackett, JA Ibers, GM Whitesides - Journal of the American …, 1988 - ACS Publications
… neopentylbenzene; the absence of deuterium incorporation from the solvent into neopentane; and theabsence of crossover products in experiments designed to investigate the …
Number of citations: 147 pubs.acs.org

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